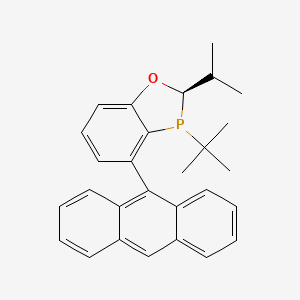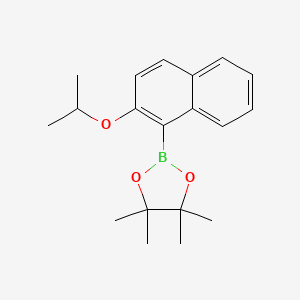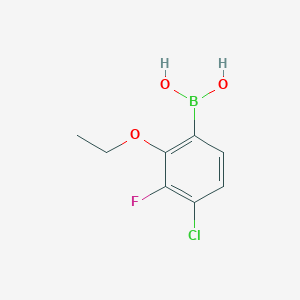
(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H4BBrF2O3. It is a solid substance that is typically used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the development of pharmaceuticals and other organic materials.
Métodos De Preparación
The synthesis of (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid can be achieved through several methods. One common approach involves the bromination of 2,4-difluorophenol under acidic conditions, followed by formylation and subsequent borylation . The reaction typically occurs in an inert solvent such as dimethylformamide (DMF) and requires careful control of temperature and pH to ensure high yield and purity . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and may include additional purification processes to meet regulatory standards.
Análisis De Reacciones Químicas
(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents such as hydrogen peroxide for oxidations . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to create biologically active molecules, including enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism by which (5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid exerts its effects involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the other reactants in the system.
Comparación Con Compuestos Similares
(5-Bromo-2,4-difluoro-3-formylphenyl)boronic acid can be compared with other boronic acids, such as:
3-Formylphenylboronic acid: Similar in structure but lacks the bromine and fluorine substituents, making it less reactive in certain coupling reactions.
4-Formylphenylboronic acid: Another similar compound with the formyl group in a different position, affecting its reactivity and the types of products formed.
2-Formylphenylboronic acid: This compound has the formyl group ortho to the boronic acid, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and allows for the formation of a diverse range of products in synthetic applications.
Propiedades
IUPAC Name |
(5-bromo-2,4-difluoro-3-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF2O3/c9-5-1-4(8(13)14)6(10)3(2-12)7(5)11/h1-2,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABNJEBVKLYHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C=O)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AS,3'aS,7aS,7'aS)-2,2'-[[(1R,3R)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)]bis[octahydro-1,3-diphenyl-1H-1,3,2-benzodiazaphosphole]](/img/structure/B8203802.png)

![(S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8203819.png)
![(3aS,3'aS,8aR,8'aR)-8,8a,8',8'a-Tetrahydro-3aH,3'aH-2,2'-biindeno[1,2-d]oxazole](/img/structure/B8203821.png)







![1-Bromo-4-[1-(p-tolyl)ethyl]benzene](/img/structure/B8203883.png)

